molecular formula C25H41O3S- B12352486 2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate

2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate

Cat. No.: B12352486
M. Wt: 421.7 g/mol
InChI Key: HQPGFQICNWHPID-UHFFFAOYSA-M
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Description

2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate is a synthetic antioxidant characterized by a hindered phenolic moiety (3,5-di-tert-butyl-4-hydroxybenzyl) linked via a sulfanylacetate ester to a 2-ethylhexyl group. The tert-butyl groups provide steric hindrance, enhancing radical scavenging efficiency by stabilizing the phenoxyl radical intermediate. The 2-ethylhexyl chain confers lipophilicity, making the compound suitable for integration into hydrophobic matrices such as polymers, lubricants, and coatings.

Synthesis typically involves esterification of 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio)acetic acid with 2-ethylhexanol under acid catalysis (e.g., p-toluenesulfonic acid, PTSA), often using a Dean-Stark apparatus to remove water and drive the reaction to completion .

Properties

Molecular Formula

C25H41O3S-

Molecular Weight

421.7 g/mol

IUPAC Name

2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanyl]-4-ethyloctanoate

InChI

InChI=1S/C25H42O3S/c1-9-11-12-17(10-2)15-21(23(27)28)29-16-18-13-19(24(3,4)5)22(26)20(14-18)25(6,7)8/h13-14,17,21,26H,9-12,15-16H2,1-8H3,(H,27,28)/p-1

InChI Key

HQPGFQICNWHPID-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)CC(C(=O)[O-])SCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Comparison with Similar Compounds

Research Findings and Implications

  • Thermal Stability : The tert-butyl groups in the target compound and analogues confer resistance to thermal degradation, critical for high-temperature applications (e.g., engine oils, industrial polymers).
  • Structure-Activity Relationships : Electron-donating substituents (e.g., pyridine in ) enhance radical stabilization, while lipophilic chains (e.g., 2-ethylhexyl) optimize solubility in organic systems.
  • Emerging Applications: Functionalization of nanomaterials (e.g., MPAO2 in iron oxide nanoparticles ) highlights the role of tailored hydrophilicity in advanced material science.

Biological Activity

Overview

2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate, also known under its CAS number 144429-84-5, is a compound that exhibits significant biological activity primarily due to its antioxidant properties. This article delves into its biological mechanisms, applications in various fields, and relevant research findings.

  • Molecular Formula : C25H42O3
  • Molecular Weight : 390.60 g/mol
  • CAS Number : 144429-84-5

The primary biological activity of this compound is attributed to its ability to act as an antioxidant. The mechanism involves the donation of hydrogen atoms from the phenolic hydroxyl group, which neutralizes free radicals and mitigates oxidative stress. This property is crucial in protecting cellular components from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antioxidant Properties

Research indicates that 2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate demonstrates potent antioxidant activity. It has been shown to inhibit lipid peroxidation and scavenge free radicals effectively. This activity is essential for applications in food preservation and material stabilization.

Toxicological Studies

A safety assessment conducted on similar compounds like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) provides insights into the safety profile of related antioxidants. The study reported a No Observed Adverse Effect Level (NOAEL) of 64 mg/kg body weight per day in chronic studies on rats, suggesting a favorable safety margin for dietary exposure .

Industrial Uses

Due to its antioxidant properties, this compound is extensively used in:

  • Polymer Stabilization : Prevents oxidative degradation in plastics and coatings.
  • Food Industry : Acts as a preservative in food contact materials.
  • Cosmetics : Utilized in formulations to enhance product stability.

Biomedical Research

In biomedical contexts, the compound is investigated for its potential therapeutic effects against diseases linked to oxidative stress. Its application in studies related to neuroprotection and anti-inflammatory responses is gaining traction.

Case Studies

  • Oxidative Stress Studies : In vitro studies have demonstrated that the compound significantly reduces oxidative stress markers in cellular models exposed to harmful agents.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, suggesting that it may aid in preventing neurodegeneration associated with aging.

Data Table

PropertyValue
Molecular FormulaC25H42O3
Molecular Weight390.60 g/mol
CAS Number144429-84-5
Antioxidant ActivityHigh
NOAEL (from related studies)64 mg/kg body weight/day

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